3-Piperidino-2-methyl-1-chloropropane is an organic compound characterized by its unique structure, which includes a piperidine ring and a chloropropane moiety. The molecular formula for this compound is C9H18ClN, and it features a piperidine nitrogen atom bonded to a 2-methyl-1-chloropropane group. This structural arrangement contributes to its chemical properties and potential biological activities.
The compound is notable for the presence of a chlorine atom at the first position of the propyl chain, which can influence its reactivity and interactions with biological systems. The piperidine ring, a six-membered heterocyclic amine, adds to the compound's basicity and ability to form various derivatives through substitution reactions.
The synthesis of 3-Piperidino-2-methyl-1-chloropropane typically involves the alkylation of piperidine with 2-chloropropane. The general procedure includes:
Alternative synthetic routes may involve modifications to enhance yield or purity, including the use of continuous flow processes in industrial settings.
3-Piperidino-2-methyl-1-chloropropane has potential applications in various fields:
3-Piperidino-2-methyl-1-chloropropane can be compared with several similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-Aminopropyl)piperidine | Lacks methyl group; similar backbone | Different reactivity due to absence of methyl group |
| 4-Methylpiperidine | Methyl group on piperidine ring | Variation in basicity and steric hindrance |
| N-Methylpiperidine | Methyl group attached to nitrogen | Simpler structure; different chemical properties |
| 2-Methyl-3-(piperidin-1-yl)propan-1-amine | Contains similar functional groups; lacks chlorine | Different reactivity profile due to absence of halogen |
The uniqueness of 3-Piperidino-2-methyl-1-chloropropane lies in its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical and biological properties compared to its analogs .
The synthesis of 3-piperidino-2-methyl-1-chloropropane relies heavily on nucleophilic alkylation strategies, where piperidine derivatives act as nucleophiles toward halogenated propane backbones. A common method involves the reaction of piperidine with 2-methyl-1-chloropropane under controlled alkaline conditions. This approach leverages the basicity of piperidine’s nitrogen atom, which facilitates deprotonation to generate a potent nucleophile capable of displacing chlorine in a bimolecular nucleophilic substitution (S~N~2) mechanism [5].
Key variables influencing reaction efficiency include solvent polarity, temperature, and stoichiometric ratios. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity by stabilizing transition states, while temperatures between 60–80°C optimize kinetic outcomes without promoting side reactions . A molar ratio of 1:1.2 (piperidine to 2-methyl-1-chloropropane) typically yields conversions exceeding 85%, as confirmed by gas chromatography–mass spectrometry (GC-MS) analysis [5].
Recent advances explore alternative alkylating agents to improve selectivity. For instance, methyl triflate—a superior leaving group compared to chloride—enables alkylation at ambient temperatures with reduced byproduct formation. Ethyl triflate has also demonstrated efficacy, achieving diastereoselectivity ratios greater than 20:1 in analogous systems [5]. However, triflate-based methods require stringent moisture control due to their hygroscopic nature.
Table 1: Comparison of Alkylation Agents in Piperidine Functionalization
| Alkylating Agent | Temperature (°C) | Conversion (%) | Diastereoselectivity |
|---|---|---|---|
| 2-Methyl-1-chloropropane | 70 | 85 | N/A |
| Methyl triflate | 25 | 92 | >20:1 |
| Ethyl triflate | 25 | 89 | >15:1 |
Functionalization of the propane backbone with chlorine precedes piperidine coupling, often achieved via radical halogenation or electrophilic substitution. Radical-initiated chlorination using sulfuryl chloride (SO~2~Cl~2~) under ultraviolet (UV) irradiation selectively targets tertiary carbon positions, yielding 1-chloro-2-methylpropane as the primary product . This method avoids the formation of polychlorinated byproducts common in ionic pathways.
Electrophilic chlorination employing phosphorus pentachloride (PCl~5~) in dichloromethane provides an alternative route, though it necessitates precise stoichiometry to prevent overhalogenation. Kinetic studies reveal that maintaining a PCl~5~:hydrocarbon ratio of 1:1.1 at −10°C maximizes mono-chlorinated product formation (78% yield) . Post-reaction quenching with aqueous sodium bicarbonate ensures removal of excess reagent while stabilizing the chlorinated intermediate.
Innovative approaches integrate continuous-flow systems to enhance scalability. Microreactor technology enables rapid heat dissipation and uniform mixing, reducing reaction times from hours to minutes while achieving >90% purity . Such systems are particularly advantageous for large-scale industrial production, where batch-process limitations—such as thermal runaway risks—are mitigated.
Catalytic optimization plays a pivotal role in accelerating alkylation kinetics and improving atom economy. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate reactions in biphasic systems by shuttling ionic species between aqueous and organic phases. For example, TBAB (5 mol%) in a water-toluene emulsion increases alkylation rates by 40% compared to homogeneous conditions [5].
Lewis acid catalysts, including zinc chloride (ZnCl~2~) and cerium(IV) ammonium nitrate (CAN), further modulate reactivity. ZnCl~2~ coordinates with the chlorine leaving group, polarizing the carbon-chlorine bond and lowering the activation energy for nucleophilic attack. CAN-catalyzed systems exhibit dual functionality, simultaneously accelerating alkylation and suppressing oxidative degradation pathways [5].
Reaction kinetic profiling via in situ Fourier-transform infrared (FTIR) spectroscopy has elucidated rate-determining steps. Data indicate that piperidine’s nucleophilicity dominates early-stage kinetics, while diffusion limitations govern later stages in viscous media. Arrhenius analysis reveals an activation energy of 65 kJ/mol, consistent with an S~N~2 mechanism [5].
Table 2: Catalytic Performance in Alkylation Reactions
| Catalyst | Loading (mol%) | Rate Constant (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| None | 0 | 0.0023 | 72 |
| TBAB | 5 | 0.0032 | 88 |
| ZnCl~2~ | 3 | 0.0041 | 91 |
| CAN | 2 | 0.0038 | 89 |
The quantum mechanical modeling of 3-Piperidino-2-methyl-1-chloropropane has been extensively studied using various density functional theory methods to elucidate its electronic structure properties. The electronic structure calculations reveal fundamental insights into the molecular orbital distributions, charge density patterns, and electronic transitions that govern the chemical behavior of this compound [1] [2].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide critical information about the electronic properties of 3-Piperidino-2-methyl-1-chloropropane. Computational studies utilizing the B3LYP/6-311++G(d,p) level of theory have demonstrated that the HOMO-LUMO energy gap for piperidine-containing chloroalkyl compounds typically ranges from 5.40 to 5.52 electron volts [2]. This energy gap indicates moderate chemical reactivity and kinetic stability, suggesting that the compound exhibits balanced electrophilic and nucleophilic characteristics.
The molecular electrostatic potential surface analysis reveals that the piperidine nitrogen atom serves as the primary nucleophilic site, while the chloroalkyl carbon atom represents the most electrophilic region of the molecule [3] [4]. The electronic density distribution calculations show that the piperidine ring maintains its characteristic electron-rich nature, with significant electron density localized around the nitrogen lone pair [5] [6]. The chlorine atom in the chloropropyl chain creates a strong electron-withdrawing effect, resulting in partial positive charge accumulation on the adjacent carbon atoms.
Frontier molecular orbital analysis demonstrates that the HOMO is predominantly localized on the piperidine nitrogen and adjacent carbon atoms, while the LUMO shows significant contribution from the chloroalkyl portion of the molecule, particularly around the carbon-chlorine bond [7] [4]. These orbital distributions are consistent with the expected reactivity patterns, where the piperidine nitrogen acts as an electron donor and the chloroalkyl group functions as an electron acceptor.
The natural bond orbital analysis provides detailed insights into the hyperconjugative interactions within the molecular framework. The calculations reveal that intramolecular charge transfer occurs primarily from the nitrogen lone pair to the adjacent sigma antibonding orbitals, contributing to the overall molecular stability [8]. The stabilization energy associated with these hyperconjugative interactions ranges from 15 to 25 kilocalories per mole, depending on the specific conformational arrangement.
Molecular dynamics simulations of 3-Piperidino-2-methyl-1-chloropropane have provided comprehensive understanding of its conformational flexibility and dynamic behavior in solution. The conformational analysis reveals that the piperidine ring predominantly adopts a chair conformation under physiological conditions, with ring puckering parameters Q2 = 0.619 Angstroms and φ2 = 335 degrees [9] [10].
The conformational search calculations using MacroModel with the OPLS4 force field and implicit water solvation demonstrate that the compound can adopt multiple low-energy conformations within a 5 kilocalorie per mole energy window [10]. The most stable conformer features the piperidine ring in a chair conformation with the chloropropyl substituent occupying an equatorial position to minimize steric interactions. The methyl group at the 2-position of the propyl chain shows preference for gauche conformations relative to the piperidine-nitrogen bond.
The rotational barriers around key bonds have been systematically investigated through potential energy surface scans. The rotation around the nitrogen-chloropropyl bond exhibits a barrier height of approximately 8-10 kilocalories per mole, with energy minima corresponding to conformations that maximize the distance between the chlorine atom and the piperidine ring substituents [11] [5]. The methyl group rotation shows significantly lower barriers of 2-3 kilocalories per mole, indicating rapid interconversion between different methyl orientations at room temperature.
Temperature-dependent molecular dynamics simulations reveal that conformational interconversion rates increase significantly with temperature. At 298 Kelvin, the compound undergoes conformational transitions on the nanosecond timescale, while at elevated temperatures approaching 350 Kelvin, these transitions occur on the picosecond timescale [5] [6]. The activation energies for major conformational changes range from 6 to 12 kilocalories per mole, consistent with experimental observations of dynamic behavior in solution.
Solvent effects play a crucial role in determining the conformational preferences of 3-Piperidino-2-methyl-1-chloropropane. Implicit solvation models using the polarizable continuum model demonstrate that polar solvents stabilize conformations where the piperidine nitrogen is more accessible for hydrogen bonding interactions [1] [12]. In aqueous solution, the compound shows increased population of extended conformations compared to gas-phase calculations, with the chloroalkyl chain adopting conformations that minimize unfavorable hydrophobic interactions with water molecules.
Density functional theory calculations have been employed to identify and characterize the reactive sites in 3-Piperidino-2-methyl-1-chloropropane, providing quantitative measures of chemical reactivity through global and local reactivity descriptors. The global reactivity descriptors calculated using the conceptual density functional theory framework reveal important information about the overall chemical behavior of the compound [2] [13].
The ionization potential, calculated as the negative of the HOMO energy, ranges from 7.0 to 9.0 electron volts for piperidine-containing chloroalkyl compounds, indicating moderate electron-donating capability [2]. The electron affinity, derived from the negative LUMO energy, typically falls between 0.2 and 1.8 electron volts, suggesting reasonable electron-accepting properties. The electronegativity, calculated as the average of ionization potential and electron affinity, ranges from 4.5 to 5.0 electron volts, positioning the compound as moderately electronegative.
The chemical hardness, representing the resistance to charge transfer, ranges from 4.0 to 5.0 electron volts, indicating moderate stability against perturbations in electron density. The global softness, calculated as the reciprocal of twice the chemical hardness, falls between 0.10 and 0.25 per electron volt, suggesting moderate tendency to acquire additional charge during chemical interactions [2]. The electrophilicity index, which quantifies the propensity to accept electrons, ranges from 2.2 to 2.6 electron volts, classifying the compound as a moderate electrophile.
Local reactivity descriptors provide site-specific information about chemical reactivity within the molecular framework. The Fukui functions for nucleophilic attack show highest values at the carbon atom directly bonded to chlorine, with f+ values ranging from 0.15 to 0.25 [14] [3]. This indicates that nucleophilic substitution reactions are most favorable at this position. The Fukui functions for electrophilic attack demonstrate maximum values at the piperidine nitrogen atom, with f- values between 0.30 and 0.45, confirming its role as the primary nucleophilic site.
The local electrophilicity indices reveal that the chloroalkyl carbon atoms exhibit the highest electrophilic character, with values ranging from 0.8 to 1.2 electron volts. These calculations are consistent with experimental observations of nucleophilic substitution reactions occurring preferentially at the carbon-chlorine bond. The local nucleophilicity indices show maximum values at the piperidine nitrogen, with values between 1.5 and 2.2 electron volts, supporting its role in coordination and alkylation reactions [9] [15].
The molecular electrostatic potential surface calculations provide visual representation of the charge distribution and potential reactive sites. The analysis reveals that the region around the piperidine nitrogen exhibits strong negative electrostatic potential, ranging from -80 to -120 kilocalories per mole, indicating high nucleophilic character [3] [16]. Conversely, the carbon atoms adjacent to chlorine show positive electrostatic potential values of 40 to 80 kilocalories per mole, confirming their electrophilic nature.
Transition state calculations for representative reactions have been performed to validate the reactivity predictions from static electronic structure analysis. The activation barriers for nucleophilic substitution at the chloroalkyl carbon range from 15 to 25 kilocalories per mole in aqueous solution, with the exact values depending on the nature of the nucleophile and specific reaction conditions [15]. These calculated barriers are consistent with experimental kinetic data for similar piperidine-containing chloroalkyl compounds.
| Computational Method | Application | Basis Set Type | Typical HOMO-LUMO Gap (eV) |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | Electronic structure analysis | Triple-zeta with diffuse and polarization | 5.40-5.52 [2] |
| DFT/B3LYP/6-311G(d,p) | HOMO-LUMO calculations | Double-zeta with polarization | 3.11 [9] |
| B3LYP-D3/6-31G* | Geometry optimization | Split-valence with polarization | N/A |
| M06-2X-D3/6-311G** | Energy calculations with solvation | Triple-zeta with polarization | N/A |
| G3B3 | Reference calculations for piperidine radicals | Composite method | N/A [17] |
| G3(MP2)-RAD | Reference calculations for hydrogen migration | Composite method | N/A [17] |
| Parameter | Typical Values | Application |
|---|---|---|
| Force Field | OPLS4, MacroModel [10] | Force field for organic molecules |
| Solvation Model | Implicit water (PCM) [1] | Aqueous environment simulation |
| Temperature (K) | 298-310 [5] | Physiological conditions |
| Conformational Search Method | Monte Carlo/Systematic [10] | Conformer generation |
| Energy Window (kcal/mol) | 3-5 [10] | Conformer selection criteria |
| Piperidine Ring Conformation | Chair (predominant) [9] | Most stable ring form |
| Ring Puckering Parameters | Q2 = 0.619 Å, φ2 = 335° [9] | Ring geometry quantification |
| Descriptor | Formula | Typical Range (eV) | Reactivity Implication |
|---|---|---|---|
| Ionization Potential (I) | I = -E_HOMO | 7.0-9.0 [2] | Higher values = less electron donation |
| Electron Affinity (A) | A = -E_LUMO | 0.2-1.8 [2] | Higher values = more electron acceptance |
| Electronegativity (χ) | χ = (I + A)/2 | 4.5-5.0 [2] | Electron-withdrawing tendency |
| Chemical Hardness (η) | η = (I - A)/2 | 4.0-5.0 [2] | Resistance to charge transfer |
| Global Softness (S) | S = 1/(2η) | 0.10-0.25 [2] | Tendency to acquire charge |
| Electrophilicity Index (ω) | ω = χ²/(2η) | 2.2-2.6 [2] | Electrophilic character |
| Chemical Potential (μ) | μ = -χ | -4.5 to -5.0 [2] | Chemical potential for electrons |
| Substituent Position | Molecular Formula | LUMO Energy (eV) | Electrophilic Site | Conformational Preference |
|---|---|---|---|---|
| 1-Chloropropyl | C8H16ClN | -1.73 to -1.82 [2] | C-Cl carbon [3] | Chair with equatorial Cl [9] |
| 2-Chloropropyl | C8H16ClN | N/A | C-Cl carbon [3] | Chair with equatorial Cl [9] |
| 3-Chloropropyl | C8H16ClN | -1.65 to -1.75 [18] | C-Cl carbon [3] | Chair with equatorial Cl [9] |
| 1-Chloroethyl | C7H14ClN | N/A | C-Cl carbon [3] | Chair with equatorial Cl [9] |
| 2-Chloroethyl | C7H14ClN | N/A | C-Cl carbon [3] | Chair with equatorial Cl [9] |